2-Benzylisoindolin-5-amine hydrochloride
Overview
Description
2-Benzylisoindolin-5-amine hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylisoindolin-5-amine hydrochloride typically involves the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through the reduction of isoindole derivatives. For instance, the reduction of isoindole-5-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) can yield isoindoline-5-carboxylic acid.
Benzylation: The next step involves the introduction of a benzyl group. This can be achieved through the reaction of isoindoline-5-carboxylic acid with benzyl bromide in the presence of a base like potassium carbonate (K2CO3).
Amination: The final step is the introduction of the amine group. This can be done by converting the carboxylic acid group to an amine group using reagents like thionyl chloride (SOCl2) followed by ammonia (NH3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Benzylisoindolin-5-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Benzyl bromide (C6H5CH2Br) in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives such as benzylisoindolinone.
Reduction: Reduced derivatives such as benzylisoindoline.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzylisoindolin-5-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It can be used as a probe in biological studies to investigate the function of specific proteins or enzymes.
Industrial Applications: The compound may be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Benzylisoindolin-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Benzylisoindoline: Lacks the amine group, making it less reactive in certain chemical reactions.
Isoindoline-5-amine: Lacks the benzyl group, affecting its biological activity and chemical properties.
Uniqueness
2-Benzylisoindolin-5-amine hydrochloride is unique due to the presence of both the benzyl and amine groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-benzyl-1,3-dihydroisoindol-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2.ClH/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12;/h1-8H,9-11,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRFKKYENZQFKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1185304-81-7 | |
Record name | 1H-Isoindol-5-amine, 2,3-dihydro-2-(phenylmethyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70718463 | |
Record name | 2-Benzyl-2,3-dihydro-1H-isoindol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-69-8 | |
Record name | 1H-Isoindol-5-amine, 2,3-dihydro-2-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzyl-2,3-dihydro-1H-isoindol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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